molecular formula C16H11F2N3O3S B2547731 N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921865-82-9

N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2547731
CAS No.: 921865-82-9
M. Wt: 363.34
InChI Key: DHKVHQPLAGOSJV-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a carbamoylmethyl group linked to a 3,4-difluorophenyl moiety. The thiazole is further functionalized with a furan-2-carboxamide group.

Properties

IUPAC Name

N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S/c17-11-4-3-9(6-12(11)18)19-14(22)7-10-8-25-16(20-10)21-15(23)13-2-1-5-24-13/h1-6,8H,7H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKVHQPLAGOSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. Its molecular formula is C16H11F2N3O3S, and it has a molecular weight of 363.34 g/mol. This compound is recognized for its diverse pharmacological properties, particularly in anti-fibrotic activity and potential applications in treating various diseases.

Pharmacological Properties

  • Anti-Fibrotic Activity :
    • Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-fibrotic effects. For instance, derivatives containing the thiazole moiety have been shown to inhibit collagen synthesis in hepatic stellate cells, which are crucial in liver fibrosis development .
    • The half-maximal inhibitory concentration (IC50) values for related compounds indicate their effectiveness in reducing collagen expression and hydroxyproline content in cell cultures. For example, compounds with IC50 values around 45 μM were reported to effectively inhibit collagen synthesis .
  • Mechanism of Action :
    • The mechanism involves the inhibition of transforming growth factor-beta (TGF-β), a key regulator of fibrosis. By blocking TGF-β signaling pathways, these compounds can reduce extracellular matrix deposition and promote cellular apoptosis in fibrotic tissues .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Thiazole Ring : The presence of the thiazole ring contributes to its electron-deficient nature, enhancing its reactivity towards nucleophiles and potentially increasing its interaction with biological targets .
  • Difluorophenyl Group : The 3,4-difluorophenyl substituent is essential for enhancing the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological efficacy.

Case Studies

  • In Vitro Studies :
    • In vitro assays using hepatic stellate cells treated with this compound showed a marked reduction in collagen type I alpha 1 (COL1A1) protein expression as measured by ELISA techniques. This suggests that the compound effectively modulates fibrotic pathways at the cellular level .
  • Animal Models :
    • Animal studies have indicated that similar thiazole-containing compounds can significantly reduce fibrosis markers in liver injury models induced by chemical agents like dimethylnitrosamine (DMN). These studies highlight the potential of this compound class in therapeutic applications against liver fibrosis .

Comparison with Similar Compounds

Structural Analog: Nitrothiophene Carboxamides

Example :

  • N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 954010-93-6) Key Differences: Replaces the furan-2-carboxamide with a 5-nitrothiophene-2-carboxamide. Synthesis: Prepared via coupling of 2-amino-4-(3,4-difluorophenyl)thiazole with 5-nitrothiophene-2-carboxylic acid using HATU and triethylamine . Activity: Narrow-spectrum antibacterial agent, likely targeting bacterial membrane integrity .
Parameter Target Compound Nitrothiophene Analog
Molecular Formula C₁₇H₁₂F₂N₃O₃S C₁₄H₇F₂N₃O₃S₂
Heterocycle Furan Nitrothiophene
Substituents 3,4-Difluorophenyl 3,4-Difluorophenyl
Purity Not reported 99.05% (HPLC)

Anti-inflammatory Thiazole-Benzamides

Example :

  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
    • Key Differences : Lacks the carbamoylmethyl group and fluorophenyl substituent; features a 4-chlorobenzamide.
    • Activity : Demonstrated significant anti-inflammatory effects (carrageenan-induced edema model) .
Parameter Target Compound Benzamide Analog (5c)
Core Structure Thiazole + Furan Thiazole + Benzamide
Substituents 3,4-Difluorophenyl Phenyl + 4-Cl
Biological Activity Not reported Anti-inflammatory

Thiourea Derivatives

Example :

  • N-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide (CAS: 433946-54-4)
    • Key Differences : Replaces the carboxamide with a thiocarbamoyl group; substitutes 3,4-difluorophenyl with 4-methoxyphenyl.
    • Molecular Formula : C₁₆H₁₃N₃O₃S₂ .
Parameter Target Compound Thiourea Analog
Functional Group Carboxamide Thiocarbamoyl
Aryl Substituent 3,4-Difluorophenyl 4-Methoxyphenyl
Molecular Weight ~375 g/mol 359.42 g/mol

Pyridine Carboxamide Derivatives

Example :

  • 5,6-Dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide Key Differences: Substitutes furan with a dichloropyridine ring. Synthesis: Derived from 2-amino-4-(3,4-difluorophenyl)thiazole and dichloropyridine-3-carboxylic acid .
Parameter Target Compound Pyridine Analog
Heterocycle Furan Pyridine
Halogenation Fluorine Chlorine
Potential Applications Not reported Antibacterial

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